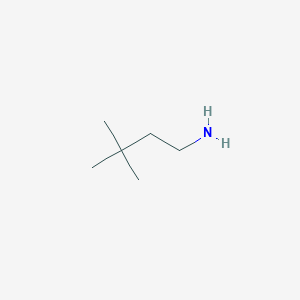

3,3-Dimethylbutylamine

説明

Contextualization of Alkylamine Chemistry in Advanced Research

Alkylamines are organic compounds that play a crucial role in both biological systems and industrial applications. byjus.com They are fundamental building blocks in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, polymers, and dyes. byjus.comalkylamines.com The reactivity of the amine group, characterized by its basicity and nucleophilicity, allows for a wide range of chemical transformations, making alkylamines versatile intermediates in organic synthesis. byjus.com

In recent years, research in alkylamine chemistry has focused on developing more efficient and sustainable synthetic methods. byjus.comasiaresearchnews.com Traditional approaches often involve the use of alkyl halides, which can lead to over-alkylation and the production of undesirable waste. byjus.com Consequently, there is a significant drive towards greener alternatives, such as the use of alcohols, alkenes, and even carbon dioxide as starting materials. byjus.comasiaresearchnews.com Furthermore, the development of novel catalysts, including those based on iridium and platinum-molybdenum systems, is enabling more selective and efficient production of alkylamines, including chiral variants, which are of paramount importance in the pharmaceutical industry. asiaresearchnews.comberkeley.edu

Significance of 3,3-Dimethylbutylamine in Contemporary Chemical Science

This compound, a primary alkylamine with a distinctive tert-butyl group, holds a unique position within this field. Its structure, featuring a sterically hindered neopentyl-like fragment, imparts specific chemical properties that are of great interest to researchers. This structural motif can influence reaction kinetics, selectivity, and the physical properties of molecules into which it is incorporated.

The compound serves as a valuable building block in organic synthesis. chemicalbull.com For instance, it has been utilized in the preparation of more complex molecules where the 3,3-dimethylbutyl moiety is a key structural feature. Research has explored its use in the synthesis of various organic structures, highlighting its role as a versatile intermediate.

Overview of Key Research Domains for this compound

The investigation of this compound primarily falls into several key domains:

Organic Synthesis and Methodology: A significant portion of research focuses on the synthesis of this compound itself and its derivatives. For example, one documented preparation involves the Gabriel synthesis starting from 2,2-dimethyl-1,4-butanediol. acs.org The compound also serves as a substrate in the development of new synthetic methodologies.

Structural and Chemical Characterization: Detailed analysis of the physicochemical properties of this compound is fundamental to its application. These properties, including its boiling point, density, and spectral data, have been thoroughly documented. sigmaaldrich.com For example, it is known to form a monoclinic crystal with cyclomaltoheptaose. sigmaaldrich.com

Pharmaceutical and Medicinal Chemistry: While this article does not delve into specific therapeutic uses, it is noteworthy that branched-chain amines are prevalent in many biologically active molecules. The structural features of this compound make it a relevant compound for studies in medicinal chemistry, where it can be incorporated into larger molecules to modulate their properties. It has been identified as a structural analog of other stimulant compounds. nih.gov

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3,3-dimethylbutan-1-amine | nist.govthermofisher.comnih.govthermofisher.com |

| CAS Number | 15673-00-4 | nist.govnih.govscbt.com |

| Molecular Formula | C6H15N | nist.govthermofisher.comthermofisher.comscbt.com |

| Molecular Weight | 101.19 g/mol | sigmaaldrich.comnist.govnih.govscbt.com |

| Boiling Point | 114-116 °C | sigmaaldrich.com |

| Density | 0.752 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.4135 | sigmaaldrich.com |

| Appearance | Clear colorless to yellow liquid | thermofisher.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,3-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-6(2,3)4-5-7/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWHFPWZAPOYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075091 | |

| Record name | 3,3-Dimethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15673-00-4, 3850-30-4 | |

| Record name | 3,3-Dimethylbutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15673-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanamine, 3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003850304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015673004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYLBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PBD4W6TDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3,3 Dimethylbutylamine

Advanced Synthetic Routes to 3,3-Dimethylbutylamine

The production of this compound has evolved to include sophisticated methods that allow for high purity and stereoselectivity, crucial for its application in pharmaceuticals and other specialized chemicals.

Asymmetric Synthesis Approaches for Chiral Isomers

The asymmetric synthesis of chiral amines, including the isomers of this compound, is a critical area of research. A significant breakthrough in this field involves the use of engineered enzymes. Researchers have successfully modified a leucine (B10760876) dehydrogenase through protein engineering to function as an enantioselective amine dehydrogenase. pharmtech.comnih.gov This engineered enzyme can accept methyl isobutyl ketone, a structural analog of its natural α-keto acid substrate, and convert it into the chiral (R)-1,3-dimethylbutylamine with high enantiomeric excess. pharmtech.comnih.govrsc.org This process represents a direct and efficient route to the desired chiral amine. grafiati.com

The key to this enzymatic transformation lies in altering the enzyme's binding pocket to accommodate the new ketone substrate, which involves the exchange of a carboxyl group for a methyl group. pharmtech.comnih.gov This tailored approach has been reported to yield (R)-1,3-dimethylbutylamine with an enantiomeric excess of 99.8%. rsc.org Similar strategies have been explored using other amino acid dehydrogenases, such as phenylalanine dehydrogenase, as scaffolds for engineering amine dehydrogenases with novel substrate specificities. rsc.org

Furthermore, omega-transaminase mutants have been developed that show improved activity towards ketones like the one required for this compound synthesis. For instance, mutants of omega-transaminase from Ochrobactrum anthropi (OATA) have demonstrated enhanced deamination activity, which is crucial for the reverse reaction of reductive amination, indicating their potential for synthesizing chiral amines. google.com

The table below summarizes some of the key enzymatic approaches for the asymmetric synthesis of chiral 1,3-dimethylbutylamine (B105974).

| Enzyme Type | Precursor | Product | Key Features |

| Engineered Leucine Dehydrogenase | Methyl isobutyl ketone | (R)-1,3-dimethylbutylamine | High enantioselectivity (99.8% e.e.) achieved through protein engineering of the substrate binding pocket. pharmtech.comnih.govrsc.org |

| Engineered Phenylalanine Dehydrogenase | Not specified for 1,3-DMBA but a noted scaffold for AmDHs | Chiral amines | Demonstrates the broader applicability of engineering amino acid dehydrogenases for amine synthesis. rsc.org |

| Omega-Transaminase Mutants (e.g., OATA W58L) | Ketones | Chiral amines | Showed considerable activity improvement for bulky ketones and can produce enantiopure amines (>99% ee). google.com |

Biocatalytic Routes in Enantioselective Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure compounds. In the context of this compound, biocatalytic routes are primarily centered on the use of engineered enzymes.

One notable example is the enantioselective biocatalytic synthesis of N-(3,3-dimethylbutyl)-L-aspartic acid, a precursor for the artificial sweetener neotame. rug.nl This is achieved using an engineered variant of ethylenediamine-N,N'-disuccinic acid (EDDS) lyase from Chelativorans sp. BNC1. rug.nl This engineered enzyme catalyzes the selective hydroamination of fumarate (B1241708) with this compound. rug.nl The wild-type enzyme exhibits very low activity for this transformation, but through structure-based protein engineering, a mutant (D290M/Y320M) was created that showed a remarkable 1140-fold increase in activity. rug.nl

This biocatalytic approach provides a single-step, asymmetric route to a valuable derivative of this compound, highlighting the power of enzyme evolution in developing practical and sustainable chemical processes. rug.nl

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the broad applicability of chemical catalysts to create efficient and novel reaction cascades. For the production of chiral amines like this compound, this strategy has proven to be highly effective.

Another example involves the development of a chemoenzymatic process for manufacturing pharmaceutical intermediates, where an amine oxidase-catalyzed desymmetrization is a key step. pharmtech.comresearchgate.net While not directly producing this compound, this demonstrates the industrial application of combining enzymatic and chemical steps for complex chiral amine synthesis.

Reaction Mechanisms Involving this compound

Understanding the reaction mechanisms of this compound is crucial for its safe handling and for predicting its behavior in various environments, especially at high temperatures such as in combustion processes.

Gas-Phase Reactions and Combustion Chemistry

The gas-phase reactions of amines are important in combustion chemistry, as they can influence the formation of pollutants like NOx and soot. The rate of these reactions is dependent on factors such as temperature and pressure. psu.edu

The combustion of nitrogen-containing compounds like this compound is of interest due to their potential use as biofuels or fuel additives. However, their combustion can lead to the formation of soot, a significant air pollutant.

Studies using reactive molecular dynamics (MD) simulations and quantum mechanical (QM) calculations have been conducted to identify the soot-relevant reaction pathways for this compound (DMBA) and its isomers. core.ac.uk These simulations, performed at high temperatures (1400, 1600, and 1800 K), show that the decomposition of DMBA leads to the formation of various intermediate species and radicals that are precursors to soot. core.ac.uk

The primary nonaromatic soot precursor formed during the decomposition of DMBA is C4H8. core.ac.uk The sooting tendency of DMBA has been compared to other C6H15N amines, with theoretical methods predicting that the sooting tendency increases in the order of dipropylamine (B117675) (DPA), diisopropylamine (B44863) (DIPA), and then DMBA. core.ac.uk This trend is consistent with experimentally measured yield sooting indices (YSI). core.ac.uk

The table below outlines the key findings from combustion studies of this compound and related isomers.

| Amine | Main Nonaromatic Soot Precursor | Predicted Sooting Tendency Ranking |

| This compound (DMBA) | C4H8 | Highest |

| Dipropylamine (DPA) | C2H4 | Lowest |

| Diisopropylamine (DIPA) | C3H6 | Intermediate |

These findings demonstrate that the molecular structure of the amine significantly influences its sooting tendency. The specific reaction pathways identified through these computational studies are crucial for developing kinetic models that can predict and potentially mitigate soot formation from amine-based fuels.

Role in Fuel Decomposition and Radical Formation

In high-temperature environments such as combustion, this compound (DMBA) undergoes complex decomposition processes that contribute to the formation of radicals and soot precursors. researchgate.netnih.govacs.org Reactive molecular dynamics (MD) simulations, specifically using the ReaxFF force field, have been employed to study these pathways at temperatures of 1400, 1600, and 1800 K. nih.govacs.org

These simulations show that the decomposition of DMBA is a critical step in identifying soot-relevant reaction pathways. researchgate.netnih.govacs.org The process involves interactions between the fuel molecules and pre-existing radicals and intermediate species, often generated from the combustion of other fuels like methane (B114726). nih.govacs.org The decomposition of DMBA leads to the formation of important intermediate species and radicals. researchgate.netnih.govacs.org Quantum mechanical (QM) calculations and ReaxFF simulations both predict that C4H8 is a main nonaromatic soot precursor formed during the decomposition of DMBA. researchgate.netnih.govacs.org This contrasts with other C6H15N amine isomers like dipropylamine (DPA) and di-isopropylamine (DIPA), which primarily form C2H4 and C3H6, respectively. nih.govacs.org The molecular structure of the amine significantly influences the distribution of hydrocarbon products, which in turn affects the sooting tendency. researchgate.net

Kinetic Modeling of Combustion Processes

The combustion of this compound has been investigated using sophisticated modeling techniques to understand its reactivity and soot formation tendencies. researchgate.netnih.govacs.org A combination of ReaxFF molecular dynamics (MD) simulations and quantum mechanical (QM) calculations provides a powerful tool for elucidating complex reaction networks where experimental kinetic data is lacking. nih.govacs.org

Simulations for DMBA are typically carried out in an NVT ensemble at high temperatures (1400, 1600, and 1800 K), mimicking conditions where soot formation is observed experimentally. nih.govacs.org These models account for the interactions between DMBA molecules and a pool of radicals and intermediates from a rich methane combustion environment. nih.govacs.org

ReaxFF simulations predict the reactivity of DMBA in relation to its isomers. nih.gov The predicted order of sooting tendency is consistent with experimental results from Yield Sooting Index (YSI) measurements. nih.govacs.org Both QM calculations and ReaxFF simulations are used to identify the key reaction pathways and quantitatively characterize the potential energy surfaces for the reactions involving the identified species and radicals. nih.govacs.org This dual theoretical approach has proven effective in predicting fuel reactivity, major intermediates, and the primary nonaromatic soot precursors. nih.govacs.org

| Modeling Technique | Key Findings for this compound (DMBA) | Temperatures Studied |

| ReaxFF MD Simulations | Predicts fuel reactivity and identifies important intermediates and radicals in fuel decomposition. researchgate.netnih.govacs.org | 1400 K, 1600 K, 1800 K nih.govacs.org |

| Quantum Mechanical (QM) Calculations | Characterizes potential energy surfaces of reactions and confirms soot precursor identity (C4H8). researchgate.netnih.govacs.org | N/A |

| Combined Approach | Efficiently identifies soot-relevant reaction pathways and predicts sooting tendencies consistent with experimental YSI data. nih.govacs.org | N/A |

Electrochemical Oxidation Mechanisms of Aliphatic Amines

The electrochemical oxidation of aliphatic amines, including tertiary amines structurally related to this compound, has been studied to understand their reactivity at electrode surfaces. rsc.orgmdpi.com These reactions typically occur on materials like glassy-carbon electrodes in aqueous solutions. rsc.org The oxidation of aliphatic amines involves the nitrogen atom's lone pair of electrons, making them relatively easy to oxidize. mdpi.com

For tertiary amines, the process is generally understood to be a one-electron oxidation. rsc.org The rate-determining step is the loss of an electron from the nitrogen atom, forming an aminium radical cation. rsc.org This is supported by studies on substituted N,N-dimethylbenzylamines, where oxidation peak potentials correlate with substituent effects. rsc.org The transition state for this electron loss involves a change in the nitrogen's hybridization from sp³ to sp². rsc.org

Nucleophilic Addition and Dealkylation Reactions

As an aliphatic amine, this compound possesses a lone pair of electrons on the nitrogen atom, making it a nucleophile. This property allows it to participate in nucleophilic addition reactions. For instance, in the Hofmann rearrangement, an isocyanate intermediate adds water in a nucleophilic addition step to form a carbamic acid. wikipedia.org Similarly, the synthesis of N-(3,3-Dimethylbutyl)formamide involves the nucleophilic attack of this compound on ethyl formate. datapdf.com

Dealkylation is a key reaction pathway for tertiary amines, particularly during oxidation processes. In the context of electrochemical oxidation, the mechanism often involves the formation of an aminium radical followed by the loss of an alkyl group. mdpi.com The process ultimately converts a tertiary amine into a secondary amine and an aldehyde. mdpi.com This dealkylation is not limited to electrochemistry; it is also a recognized pathway in microsomal oxidation. mdpi.com

Hydrogen Abstraction Mechanisms in Radical Reactions

Hydrogen abstraction is a fundamental reaction for amines in both atmospheric and combustion chemistry. researchgate.net The oxidation of amines is often initiated by the abstraction of a hydrogen atom by radicals such as the hydroxyl radical (OH). researchgate.net This abstraction can occur from either a C-H bond or an N-H bond. researchgate.net

In the case of primary amines like this compound, hydrogen abstraction from a C-H bond adjacent to the amino group is often the predominant pathway. researchgate.net This leads to the formation of an aminoalkyl radical. researchgate.net Studies on other amines have shown that these α-aminoalkyl radicals react quickly with oxygen to yield imines or can form stabilized peroxyl radicals that further react to produce amides. researchgate.net

| Reaction Type | Reactant(s) | Key Intermediate(s)/Product(s) | Significance |

| Fuel Decomposition | This compound, Radicals (H, OH, etc.) | C4H8, Fuel-derived radicals researchgate.netnih.govacs.org | Forms soot precursors in combustion. researchgate.netnih.govacs.org |

| Electrochemical Oxidation | Aliphatic Amine | Aminium radical cation, Secondary amine, Aldehyde rsc.orgmdpi.com | Dealkylation and functional group transformation. rsc.orgmdpi.com |

| Nucleophilic Addition | This compound, Ethyl formate | N-(3,3-Dimethylbutyl)formamide datapdf.com | Synthesis of new compounds. datapdf.com |

| Hydrogen Abstraction | Amine, OH radical | Aminoalkyl radical, Alkylaminyl radical researchgate.net | Initiates atmospheric and combustion oxidation. researchgate.net |

Computational Chemistry and Theoretical Investigations of 3,3 Dimethylbutylamine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a foundational understanding of the electronic structure and energetic landscape of 3,3-Dimethylbutylamine, providing insights into its intrinsic properties and reactivity. These calculations are crucial for accurately describing the potential energy surfaces and identifying the most probable reaction pathways.

Characterization of Potential Energy Surfaces

The potential energy surface (PES) of a chemical system is a multi-dimensional surface that describes the energy of the system as a function of its geometry. For this compound, QM calculations have been employed to quantitatively characterize its PES. acs.orgnih.govacs.org This involves locating stationary points, such as minima corresponding to reactants, products, and intermediates, as well as saddle points corresponding to transition states. The characterization of the PES is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. acs.orgnih.govacs.org

Identification of Chemical Reaction Pathways

Based on the characterization of the potential energy surface, researchers have identified various chemical reaction pathways for the decomposition of this compound. acs.orgnih.govacs.org These pathways detail the step-by-step transformation of the initial molecule into various products. For instance, studies have focused on soot-relevant reaction pathways, which are critical in combustion processes. acs.orgnih.govresearchgate.net The identification of these pathways helps in understanding how the molecular structure of this compound influences the formation of soot precursors. acs.orgnih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of the chemical processes, allowing researchers to observe the time evolution of a system of molecules. This approach is particularly powerful for studying complex phenomena like fuel decomposition.

Reactive Molecular Dynamics (ReaxFF MD) for Fuel Decomposition

Reactive Molecular Dynamics (ReaxFF MD) is a specific type of MD simulation that can model chemical reactions. This method has been extensively used to investigate the decomposition of this compound, particularly in the context of its potential as a fuel or fuel additive. acs.orgnih.gov ReaxFF MD simulations are performed at high temperatures (e.g., 1400 K, 1600 K, and 1800 K) to mimic combustion conditions and to identify the primary decomposition products and pathways. acs.orgnih.govosti.gov These simulations have shown that the reactivity of this compound is part of a broader trend among its isomers. acs.orgnih.gov

Table 1: Predicted Reactivity of Hexylamine Isomers from ReaxFF MD Simulations This table is based on qualitative and comparative data from the search results.

| Isomer | Predicted Reactivity |

| Diisopropylamine (B44863) (DIPA) | Highest |

| Dipropylamine (B117675) (DPA) | Intermediate |

| This compound (DMBA) | Lowest |

| Data sourced from multiple abstracts indicating a consistent trend. acs.orgnih.gov |

Simulation of Intermediate Species and Radical Involvement

Table 2: Major Nonaromatic Soot Precursors from Decomposition of Hexylamine Isomers This table is based on data presented in the search results.

| Amine Isomer | Main Nonaromatic Soot Precursor |

| Dipropylamine (DPA) | C₂H₄ |

| Diisopropylamine (DIPA) | C₃H₆ |

| This compound (DMBA) | C₄H₈ |

| Data sourced from multiple abstracts. acs.orgnih.gov |

These computational studies, combining both QM and MD approaches, provide a comprehensive and detailed understanding of the chemical behavior of this compound at a fundamental level. The insights gained are valuable for applications in combustion science and the development of cleaner fuels. acs.orgnih.govosti.gov

Predictive Modeling for Environmental Fate and Degradation Products

Computational models are instrumental in forecasting the environmental behavior of chemical compounds, offering valuable insights where experimental data is limited. For this compound, predictive tools like Quantitative Structure-Activity Relationship (QSAR) models and other computational chemistry techniques are employed to estimate its environmental fate, including its persistence, bioaccumulation, and mobility. These models also help in identifying potential degradation products that may form under various environmental conditions.

Predictive modeling for environmental fate relies on algorithms that correlate a molecule's structure with its physicochemical properties and environmental behavior. rsc.org Software suites, such as the Estimation Program Interface (EPI) Suite™, are widely used for this purpose. rsc.orgresearchgate.net These programs estimate properties like the soil adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil or sediment, and the bioconcentration factor (BCF), which suggests its potential to accumulate in aquatic organisms. researchgate.netservice.gov.uk

For instance, QSAR models have been applied to assess the aquatic toxicity of various chemicals, including aliphatic amines like this compound. europa.euregulations.gov In one such analysis, this compound was identified as a notable outlier in a model predicting narcosis, suggesting that its specific molecular structure may lead to a biological or environmental interaction mechanism not fully captured by the general model. europa.euqsardb.org

The following table summarizes the computationally predicted environmental fate properties for this compound using established models.

Table 1: Predicted Environmental Fate of this compound

| Parameter | Predicted Value | Model/Method | Interpretation |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 1.72 | QSAR | Indicates low potential for bioaccumulation. |

| Soil Adsorption Coefficient (Log Koc) | 3.38 - 3.93 | OPERA 2.6, KOCWIN | Suggests moderate to low mobility in soil. |

| Bioconcentration Factor (BCF) | ≤ 30 | Experimental (for degradation product 1,3-dimethylbutylamine) | Low potential to accumulate in aquatic organisms. wa.gov |

| Atmospheric Oxidation | Rapid | General Amine Chemistry | Amines are generally susceptible to rapid autooxidation. epa.gov |

| Biodegradation | Not readily biodegradable | BIOWIN (EPI Suite™) | Some predictive models suggest slow biodegradation. researchgate.net |

In addition to predicting the fate of the parent compound, computational methods are crucial for identifying its transformation or degradation products. researchgate.net Theoretical studies on the atmospheric chemistry of amines suggest that they are primarily oxidized in the gas phase. ccsnorway.com For this compound, computational simulations, including ReaxFF molecular dynamics, have been used to explore reaction pathways under specific conditions like combustion, identifying potential breakdown products. researchgate.net While these conditions are extreme, they provide insights into the fundamental chemical stability and reactivity of the molecule.

Under environmental conditions, the degradation of amines can be complex. epa.gov For related compounds, computational studies have identified potential degradation products. For example, the degradation of the antioxidant 6PPD-quinone can yield 1,3-dimethylbutylamine (B105974) as a transformation product (TP). ed.ac.uk This highlights that the environmental presence of this compound may not solely be from direct release but also from the breakdown of other chemicals.

The table below lists some of the potential degradation products of compounds structurally related to or leading to the formation of this compound, as identified through computational and theoretical studies.

Table 2: Potential Computationally Identified Degradation Products

| Parent Compound | Predicted Degradation/Transformation Product | Context/Method |

|---|---|---|

| This compound | C4H8 (Isobutylene) | ReaxFF Molecular Dynamics (Soot Formation Study) researchgate.net |

| 6PPD-Quinone | 1,3-Dimethylbutylamine | Radical Attack Mechanism Study ed.ac.uk |

It is important to note that the accuracy of these predictive models is dependent on the quality of the input data and the assumptions inherent in the algorithms. ethz.ch For many novel or less-studied molecules, data gaps can present a challenge. ethz.ch Therefore, while computational predictions are a valuable screening tool, they are most powerful when used in conjunction with experimental verification. researchgate.net

Advanced Analytical Techniques for 3,3 Dimethylbutylamine Characterization and Detection

Chromatographic Separations for Complex Matrices

Chromatography is a fundamental separation science that plays a pivotal role in the analysis of 3,3-DMBA by isolating it from other components within a sample, which is crucial for accurate detection and quantification. The choice of chromatographic technique is often dictated by the nature of the sample matrix and the specific analytical goals.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) is a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). When coupled with a mass spectrometer (MS), UHPLC-MS becomes a formidable tool for the analysis of 3,3-DMBA.

This combination allows for the separation of 3,3-DMBA from a complex matrix, followed by its highly specific detection and quantification based on its mass-to-charge ratio. For instance, a validated Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UHPLC-QToF-MS) method has been developed for the quantification of 1,3-dimethylbutylamine (B105974) (DMBA), a structural isomer of 3,3-DMBA, in dietary supplements and tea leaves. nih.govthieme-connect.comresearchgate.net This highlights the capability of UHPLC-MS systems to handle complex samples and provide reliable quantitative data. The high resolution and mass accuracy of detectors like QToF-MS are instrumental in confirming the identity of the analyte, even in the presence of interfering substances. tandfonline.commdpi.comencyclopedia.pub

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiopurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like 3,3-DMBA. A key application of GC-MS in the context of substituted amines is the determination of their enantiomeric purity. Many chiral compounds exhibit different biological activities for each enantiomer, making it crucial to be able to separate and quantify them individually.

For the analysis of 1,3-dimethylbutylamine (DMBA), a chiral GC-MS method was developed to determine its enantiopurity. nih.gov This is often achieved using a chiral stationary phase within the GC column that interacts differently with the two enantiomers, leading to their separation before they enter the mass spectrometer for detection. This approach is critical in determining whether the compound is of natural origin or synthetically produced, as synthetic routes often result in a racemic mixture (equal amounts of both enantiomers), whereas natural products are typically enantiomerically pure.

High Performance Thin Layer Chromatography (HPTLC) for Screening

High-Performance Thin Layer Chromatography (HPTLC) serves as a rapid and cost-effective screening tool for the presence of specific compounds in a large number of samples. thieme-connect.de In the analysis of dietary supplements for stimulants like 1,3-dimethylbutylamine (DMBA), an HPTLC method was developed for fast screening and chemical fingerprinting. nih.govthieme-connect.comresearchgate.net

This technique involves spotting the sample extract onto a high-performance TLC plate, which is then developed in a solvent system. The separated components are visualized, often under UV light after treatment with a visualizing agent. While not as definitive as MS-based methods, HPTLC is an excellent preliminary technique to identify suspect samples that can then be subjected to more rigorous confirmatory analyses like LC-MS or GC-MS. bohrium.com

Application of Unfunctionalized Polymethacrylate (B1205211) Resin as a Stationary Phase in Liquid Chromatography

Research has explored the use of novel stationary phases for the separation of aliphatic monoamines, including 1,3-dimethylbutylamine. nih.govresearchgate.netpharmaffiliates.comsigmaaldrich.com One such study demonstrated the application of an unfunctionalized polymethacrylate resin (TSKgel G3000PWXL) as a stationary phase in liquid chromatography with UV detection. nih.govresearchgate.net

Using a dilute sodium hydroxide (B78521) solution as the eluent, this resin acted as an advanced stationary phase, enabling the excellent simultaneous separation of various C1-C7 amines. nih.govresearchgate.net Good peak shapes were achieved on the TSKgel G3000PWXL column, showcasing its potential for the chromatographic analysis of 3,3-DMBA and related compounds. nih.govresearchgate.net This approach offers an alternative to more common silica-based reversed-phase columns and can be particularly useful for the separation of highly polar compounds like amines.

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry is an indispensable technique for the definitive identification and precise quantification of chemical compounds. Its high sensitivity and specificity make it a cornerstone of modern analytical chemistry.

Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.govyoutube.comyoutube.com This combination provides high mass accuracy, high resolution, and the ability to perform tandem mass spectrometry (MS/MS) experiments. nih.govresearchgate.net

In the context of 3,3-DMBA analysis, a validated UHPLC-QToF-MS method has been successfully employed for the quantification of its isomer, 1,3-dimethylbutylamine, in complex matrices like dietary supplements. nih.govthieme-connect.comresearchgate.net The QToF instrument allows for the accurate mass measurement of the precursor ion, which aids in determining its elemental composition. nih.gov Furthermore, the MS/MS capability allows for the fragmentation of the selected precursor ion to generate a characteristic fragmentation pattern, which serves as a "fingerprint" for the compound, providing a high degree of confidence in its identification. researchgate.netnih.gov The development of such methods is crucial for distinguishing between structural isomers and for detecting trace levels of the compound in challenging samples. tandfonline.commdpi.comencyclopedia.pub

Table of Compounds

| Compound Name |

| 3,3-Dimethylbutylamine |

| 1,3-Dimethylbutylamine |

| Sodium Hydroxide |

| 1,3-dimethylamylamine |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds, including this compound. In MS/MS, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide a fragmentation pattern, which serves as a structural fingerprint of the molecule. This process is instrumental in distinguishing between isomers and confirming the identity of an analyte in a complex sample.

For instance, in the analysis of dietary supplements, Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) has been employed for the quantification of 1,3-Dimethylbutylamine (DMBA). researchgate.net This technique combines the separation power of liquid chromatography with the high-resolution mass analysis of QToF-MS, enabling the confident identification of the compound even in the presence of other structurally similar molecules. The high-resolution capability allows for the determination of the elemental composition of the precursor and fragment ions, further solidifying the structural assignment.

The fragmentation of protonated this compound ([M+H]⁺) in MS/MS typically involves the loss of neutral molecules, such as ammonia (B1221849) or hydrocarbons, leading to characteristic product ions that confirm the presence of the tert-butyl group and the primary amine functionality.

Ambient Ionization Mass Spectrometry Techniques (e.g., Direct Analysis in Real Time - DART-QToF-MS)

Ambient ionization techniques allow for the direct analysis of samples in their native state with minimal or no preparation, significantly accelerating the analytical workflow. nih.govnih.gov Direct Analysis in Real Time (DART) is a prominent ambient ionization method that has been successfully applied to the rapid screening of stimulants like this compound in various products, particularly dietary supplements. nih.govmdpi.comwvu.edu

In DART-MS, a heated stream of inert gas, such as helium or nitrogen, containing long-lived electronically or vibronically excited atoms or molecules (metastable species) is directed at the sample surface. nih.gov This process desorbs and ionizes the analytes, which are then introduced into the mass spectrometer for analysis. The coupling of DART with tandem mass spectrometry (DART-MS/MS) provides a rapid and reliable method for detecting specific compounds in complex mixtures. mdpi.comwvu.edu This approach has been utilized for the screening of 1,3-dimethylamylamine (DMAA) and other stimulants in seized dietary supplements, demonstrating its effectiveness in forensic and regulatory applications. mdpi.comwvu.edu The high throughput of DART-MS makes it an ideal tool for initial screening, which can then be followed by confirmatory analysis using techniques like LC-MS/MS.

Internal Standards and Isotope Labeling in Quantitative Analysis

Accurate quantification of this compound by mass spectrometry-based methods relies heavily on the use of internal standards to correct for variations in sample preparation and instrument response. semanticscholar.orgpreprints.org Isotope-labeled internal standards, where one or more atoms in the analyte molecule are replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), are considered the gold standard for quantitative analysis. encyclopedia.pubisotope.commdpi.com

These isotopically labeled analogs are chemically identical to the analyte and thus exhibit similar behavior during extraction, ionization, and fragmentation. However, they are distinguishable by their higher mass in the mass spectrometer. By adding a known amount of the isotope-labeled standard to the sample prior to analysis, the ratio of the signal intensity of the native analyte to the labeled standard can be used to calculate the precise concentration of the analyte, compensating for any sample loss or matrix effects.

The development of dual isotopic labeling methods further enhances the detection and quantification of stimulants. researchgate.net In cases where specific isotope-labeled standards are not commercially available, structurally similar compounds or deuterated analogues can be used as internal standards, although this may introduce a greater margin of error. preprints.org

Spectroscopic Methods

Spectroscopic techniques provide invaluable information about the molecular structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like this compound. youtube.comrsc.org NMR provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13), within a molecule.

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The nine protons of the tert-butyl group typically appear as a sharp singlet due to their chemical equivalence. The protons on the two methylene (B1212753) groups adjacent to the tert-butyl group and the amino group will appear as distinct multiplets, and the protons of the primary amine group will also produce a characteristic signal.

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, with distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the two methylene carbons. The chemical shifts of these signals are indicative of their electronic environment, confirming the connectivity of the atoms within the molecule. chemicalbook.comspectrabase.com

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.89 | Singlet | 9H | (CH₃)₃C- |

| ~1.35 | Triplet | 2H | -CH₂-CH₂NH₂ |

| ~2.65 | Triplet | 2H | -CH₂-NH₂ |

| ~1.12 | Singlet | 2H | -NH₂ |

Note: Spectral data can vary slightly depending on the solvent and instrument used.

X-ray Analysis for Inclusion Complex Crystal Structures

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. While analyzing the crystal structure of this compound itself can be challenging, its ability to form inclusion complexes with host molecules, such as cyclodextrins, provides a means for detailed structural investigation.

A study on the 1:1 inclusion complex of this compound with β-cyclodextrin revealed the precise geometry of the host-guest interaction through single-crystal X-ray analysis. tandfonline.comtandfonline.comresearchgate.net The findings indicated that the this compound molecule (the guest) occupies the cavity of the β-cyclodextrin molecule (the host). The polar amino group of the guest is oriented towards the secondary hydroxyl groups of the β-cyclodextrin. tandfonline.comtandfonline.com These inclusion complexes were found to form dimers, with the guest molecule being hydrogen-bonded to a water molecule located within the dimer. tandfonline.com This type of analysis provides crucial insights into the supramolecular chemistry of this compound and its interactions with other molecules.

Table 2: Crystallographic Data for the Inclusion Complex of β-Cyclodextrin with this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2 | researchgate.net |

| a (Å) | 19.187(9) | researchgate.net |

| b (Å) | 24.56(1) | researchgate.net |

| c (Å) | 15.893(7) | researchgate.net |

| β (°) | 108.77(4) | researchgate.net |

| V (ų) | 7091 | researchgate.net |

| Z | 4 | researchgate.net |

Applications of 3,3 Dimethylbutylamine and Its Derivatives in Chemical Synthesis

Role as a Synthetic Building Block

The unique structural characteristics of 3,3-dimethylbutylamine make it a valuable starting material or intermediate in the synthesis of more complex molecules.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

While direct applications of this compound in final drug structures are not extensively documented in publicly available literature, its derivatives are crucial in the synthesis of pharmaceutical intermediates. Chiral amines, for instance, are fundamental building blocks in the pharmaceutical industry. researchgate.net Protein engineering has been successfully employed to create amine dehydrogenases that can produce chiral (R)-1,3-dimethylbutylamine, a valuable intermediate for pharmaceuticals. researchgate.netpharmtech.com This highlights the importance of the dimethylbutylamine scaffold in accessing stereochemically defined molecules, which is a critical aspect of modern drug development. pharmtech.com The broader class of N,N-dimethylbutylamine compounds are recognized as intermediates in the synthesis of various pharmaceuticals. ontosight.aimit-ivy.com

Synthesis of Agrochemicals

Similar to its role in pharmaceuticals, this compound and its related structures serve as intermediates in the production of agrochemicals. ontosight.aimit-ivy.com For instance, certain lactamide (B1674226) compounds, which can be synthesized from amines like 1,3-dimethylbutylamine (B105974), are used as solvents in agrochemical formulations, including herbicides, fungicides, and insecticides. google.com

Derivatization Strategies for Functional Materials

The derivatization of this compound leads to a diverse range of functional materials with applications in various industries.

Preparation of N-(1,3-dimethylbutyl)-N'-phenyl-p-benzoquinone

A notable derivative is N-(1,3-dimethylbutyl)-N'-phenyl-p-benzoquinone diimine. The synthesis of its isotope-labeled version has been developed for use as a standard substance in environmental sample analysis and toxicological studies. This method involves the reaction of p-benzoquinone with deuterated aniline, followed by a reaction with 1,3-dimethylbutylamine.

Synthesis of N-substituted Phenylenediamines for Anti-degradant Applications

N-substituted phenylenediamines derived from 1,3-dimethylbutylamine are significant as antidegradants, particularly in the rubber industry. mdpi.comgoogle.com A key example is N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a widely used antiozonant and antioxidant in tires and other rubber products. kglmeridian.comresearchgate.netca.gov The synthesis of these compounds can be achieved by reacting a mixture of N-phenyl-p-quinoneimine and p-hydroxydiphenylamine with a primary amine, such as 1,3-dimethylbutylamine. google.comgoogle.com These N-substituted phenylenediamines function by migrating to the rubber surface and reacting with oxygen and ozone, thus protecting the rubber from degradation. ca.govresearchgate.net

| Reactants | Product | Application |

| N-phenyl-p-quinoneimine, p-hydroxydiphenylamine, 1,3-dimethylbutylamine | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Rubber antidegradant (antioxidant and antiozonant) google.comkglmeridian.comresearchgate.netca.govgoogle.com |

| p-Benzoquinone, Deuterated Aniline, 1,3-dimethylbutylamine | Isotope-labeled N-(1,3-dimethylbutyl)-N'-phenyl-p-benzoquinone diimine | Analytical standard |

Incorporation into Polymer Stabilizers and Dye Intermediates

The utility of N-substituted phenylenediamines extends to their use as polymer stabilizers and dye intermediates. mdpi.com The addition of primary aliphatic amines like 1,3-dimethylbutylamine to N-phenylquinoneimine is a method to prepare these versatile compounds. mdpi.com Their role as antidegradants in rubber is a specific form of polymer stabilization. greyb.com Furthermore, the structural features of these derivatives make them suitable as intermediates in the synthesis of various dyes. kglmeridian.comatamankimya.com

Formation of Quaternary Ammonium (B1175870) Derivatives

Quaternary ammonium salts are compounds in which the nitrogen atom is bonded to four organic groups, resulting in a positively charged cation. The formation of quaternary ammonium derivatives from this compound, a primary amine, typically proceeds through exhaustive alkylation. This process involves the reaction of the primary amine with an excess of an alkylating agent, such as an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The initial reaction step is the alkylation of the primary amine to form a secondary amine. This is followed by a second alkylation to yield a tertiary amine, and a final alkylation step results in the formation of the quaternary ammonium salt. Each step involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the alkylating agent. Due to the increasing electron-donating effect of the alkyl groups, the intermediate secondary and tertiary amines are often more nucleophilic than the starting primary amine, which can make it challenging to stop the reaction at an intermediate stage. Therefore, using an excess of the alkylating agent ensures the reaction goes to completion to form the quaternary ammonium salt.

The general reaction scheme for the formation of a quaternary ammonium salt from this compound with an alkyl halide (R-X) is as follows:

Primary amine to Secondary amine: (CH₃)₃C-CH₂-CH₂-NH₂ + R-X → [(CH₃)₃C-CH₂-CH₂-NH₂-R]⁺X⁻ [(CH₃)₃C-CH₂-CH₂-NH₂-R]⁺X⁻ + Base → (CH₃)₃C-CH₂-CH₂-NH-R + Base-H⁺X⁻

Secondary amine to Tertiary amine: (CH₃)₃C-CH₂-CH₂-NH-R + R-X → [(CH₃)₃C-CH₂-CH₂-NHR₂]⁺X⁻ [(CH₃)₃C-CH₂-CH₂-NHR₂]⁺X⁻ + Base → (CH₃)₃C-CH₂-CH₂-NR₂ + Base-H⁺X⁻

Tertiary amine to Quaternary ammonium salt: (CH₃)₃C-CH₂-CH₂-NR₂ + R-X → [(CH₃)₃C-CH₂-CH₂-NR₃]⁺X⁻

Quaternary ammonium salts derived from amines like N,N-dimethylbutylamine have been synthesized for various applications. diva-portal.orgacs.org For instance, the reaction of a tertiary amine with an appropriate alkyl halide under reflux conditions is a common method to produce these salts. nih.govacs.org While this compound is a primary amine, the fundamental principle of N-alkylation remains the key pathway to its quaternary ammonium derivatives. chemhume.co.uk

Formation of Inclusion Complexes

Inclusion complexes are chemical species in which one chemical compound, the "host," forms a cavity that entraps another molecule, the "guest." this compound, as a guest molecule, can form inclusion complexes with host molecules such as cyclodextrins.

The crystal structure of the 1:1 inclusion complex between this compound and β-cyclodextrin (β-CD) has been determined using single-crystal X-ray analysis. tandfonline.comtandfonline.com This analysis reveals detailed insights into the geometry and intermolecular interactions of the host-guest assembly.

Prismatic crystals of the complex are grown by the slow cooling of an aqueous solution. tandfonline.com The structural analysis indicates that the inclusion complexes form dimers, where two β-CD molecules are held together by intermolecular hydrogen bonds. tandfonline.comnih.gov Within the cavity created by this dimer, two molecules of this compound and two water molecules are accommodated. nih.gov

The this compound guest molecule is completely enclosed within the cavity of the β-CD dimer. nih.gov The polar amino group (-NH₂) of the guest is oriented towards the secondary hydroxyl groups of the β-cyclodextrin. tandfonline.comtandfonline.com It is hydrogen-bonded to a water molecule that is also located inside the dimer. tandfonline.comtandfonline.com The dimers arrange themselves to form channels along the c-axis of the crystal lattice. nih.gov The space between these dimers is filled with approximately 10.7 water molecules, which are distributed over 14 different sites and form a dense network of hydrogen bonds with each other and with the hydroxyl groups of the β-cyclodextrin molecules. nih.gov

Crystal Data for this compound-β-Cyclodextrin Inclusion Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2 |

| a | 19.187(9) Å |

| b | 24.56(1) Å |

| c | 15.893(7) Å |

| β | 108.77(4)° |

| V | 7091 ų |

| Z | 4 |

Data sourced from references tandfonline.comnih.gov.

Environmental Dynamics and Degradation Pathways of 3,3 Dimethylbutylamine

Aquatic and Soil Degradation

The fate of 3,3-Dimethylbutylamine in aquatic and soil environments is determined by its stability towards hydrolysis, its susceptibility to biodegradation, and its tendency to volatilize.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. Simple aliphatic amines like this compound lack hydrolyzable functional groups and are generally considered stable to hydrolysis under typical environmental pH and temperature conditions europa.eu.

However, the amine group can be involved in other abiotic degradation reactions in water. For example, the degradation of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) in water is rapid, with half-lives of 6.8 hours in sterile deionized water and 3.9 hours in sterile river water, a process accelerated by the presence of trace metals ospar.orgospar.org. One of the major degradation products identified in these studies is 1,3-dimethylbutylamine (B105974) ospar.orgospar.orgca.govustires.org. While this concerns the 1,3-isomer, it demonstrates that the alkylamine structure is a stable endpoint of the abiotic degradation of a more complex parent molecule in aquatic systems. There is no direct evidence to suggest that this compound itself would undergo significant abiotic degradation in water under normal environmental conditions.

Biodegradation is a key process for the removal of organic chemicals from soil and water. It can be assessed through standardized tests for ready and inherent biodegradability.

Currently, there is a lack of specific studies on the ready or inherent biodegradability of this compound. However, information on related compounds can provide some insight. For instance, N,N-dimethylbutylamine is reported to be readily biodegradable. In contrast, studies on the complex molecule N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) show that it is not readily biodegradable, with only about 2% mineralization in a 28-day study ospar.orgwa.gov. Nevertheless, the parent compound was transformed, with 1,3-dimethylbutylamine being a major product ospar.org. This indicates that while the parent 6PPD resists complete mineralization, the C-N bond is cleaved to release the alkylamine.

The structure of this compound, specifically the highly branched tert-butyl group adjacent to the ethylamine (B1201723) moiety, may influence its biodegradability. It has been noted that extensive branching on an alkyl chain, particularly the presence of quaternary carbon atoms, can decrease the rate of biodegradation rsc.org. Therefore, it is possible that this compound may be less readily biodegradable than its linear isomers. Further specific testing is required to determine its actual biodegradability profile.

Volatilization describes the transfer of a chemical from the aqueous phase to the gas phase and is governed by its water solubility and vapor pressure, often expressed as the Henry's Law constant.

The Henry's Law constant for a "dimethylbutylamine" (CAS 927-62-8, corresponding to N,N-dimethylbutylamine) has been reported with values ranging from 4.8×10⁻² to 8.9×10⁻² mol/(m³·Pa) henrys-law.org. These values indicate a moderate potential for volatilization from surface waters. For this compound specifically, physical properties have been estimated using computational methods. These estimations can be used to predict its environmental partitioning.

| Property | Estimated Value | Source |

|---|---|---|

| Normal Boiling Point | 388.20 K | Joback Method chemeo.com |

| Log10 of Water Solubility | -1.53 (mol/L) | Crippen Method chemeo.com |

| Octanol/Water Partition Coefficient (logP) | 1.381 | Crippen Method chemeo.com |

The relatively low estimated water solubility and a logP value greater than 1 suggest that this compound has some hydrophobic character, which would favor partitioning from water to the atmosphere. Based on the data for related compounds, it is expected that volatilization will be a relevant environmental fate process for this compound in aqueous environments europa.eu.

This compound as a Degradation Product

The investigation into the environmental lifecycle of the chemical compound this compound reveals its emergence as a transformation product from parent compounds. A critical examination of scientific literature, however, indicates a frequent and notable point of clarification: the primary aliphatic amine degradation product resulting from the widely used antioxidant N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is identified as 1,3-dimethylbutylamine , an isomer of this compound. This distinction is crucial for accurately understanding the environmental dynamics and degradation pathways discussed. The subsequent sections will focus on the formation of this identified degradation product from 6PPD and its environmental consequences, as detailed in available research.

Formation from the Degradation of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)

N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is a high-production-volume chemical extensively used as an antioxidant and antiozonant in the rubber industry, particularly for the manufacturing of tires. ca.gov Its primary function is to protect rubber polymers from degradation caused by exposure to oxygen and ozone, thereby preventing cracking and enhancing the durability of tires. ca.gov Due to its intended reactivity, 6PPD readily transforms into various byproducts when exposed to environmental conditions.

The degradation of 6PPD into its constituent byproducts, including 1,3-dimethylbutylamine, is a complex process driven by both abiotic and biotic factors. ospar.org Abiotic degradation pathways include reactions with ozone, hydrolysis, and photolysis. epa.gov The reaction of 6PPD with atmospheric ozone is a primary mechanism of its transformation, leading to the formation of several products, most notably 6PPD-quinone (6PPD-q), which is of significant environmental concern. nih.gov

Hydrolysis also plays a role in the breakdown of 6PPD. Studies have shown that the half-life of 6PPD in aqueous environments is relatively short, varying with factors such as pH, temperature, and the presence of heavy metals. ospar.org For instance, the half-life can be as short as a few hours in river water. oecd.org

Biodegradation, although slower than abiotic processes, also contributes to the transformation of 6PPD. While not considered "readily biodegradable," studies have demonstrated significant removal of 6PPD from water in the presence of microorganisms. ospar.org In one study, while only about 2% of 6PPD was mineralized, approximately 92% was transformed within 28 days. ospar.org This transformation resulted in the recovery of several degradation products, with 1,3-dimethylbutylamine being recovered at approximately 97% of the theoretical amount. ospar.org The cleavage of the C-N bond in the 6PPD molecule is a key step in the formation of 1,3-dimethylbutylamine. ed.ac.uk

Table 1: Degradation Half-life of 6PPD in Various Aqueous Media

| Medium | Condition | Half-life | Reference |

|---|---|---|---|

| Biologically Active River Water | Aerobic | 2.9 hours | oecd.org |

| Sterile River Water | Aerobic | 3.9 hours | oecd.org |

| Sterile Deionized Water | Aerobic | 6.8 hours | oecd.org |

Table 2: Primary Degradation Products of 6PPD

| Degradation Product | Formation Pathway(s) | Reference |

|---|---|---|

| 6PPD-quinone (6PPD-q) | Ozonation, Hydrolysis | epa.govnih.gov |

| 4-Hydroxydiphenylamine | Hydrolysis, Biodegradation | ospar.orgepa.gov |

| N-phenyl-p-benzoquinone monoimine | Hydrolysis, Biodegradation | ospar.orgospar.org |

| 1,3-Dimethylbutylamine | Hydrolysis, Biodegradation | ospar.orgepa.goved.ac.uk |

Environmental Implications of Degradation Product Formation

The formation of degradation products from 6PPD, including 1,3-dimethylbutylamine and the highly toxic 6PPD-quinone, has significant environmental implications. These transformation products are released into the environment primarily through the abrasion of tires on road surfaces, from which they can be transported into soil, air, and aquatic ecosystems via runoff. ca.gov

The environmental fate and toxicity of these degradation products are of growing concern. While the parent compound 6PPD is toxic to some aquatic organisms, certain transformation products, such as 6PPD-quinone, have been identified as acutely toxic to various aquatic species, including several salmonid species. nih.gov The toxicity of 1,3-dimethylbutylamine itself is also a consideration for potential human exposure risks.

The metabolites of 6PPD, including 1,3-dimethylbutylamine, generally have a lower tendency for adsorption to sediment and organic matter compared to the parent compound, which may increase their mobility and bioavailability in aquatic systems. ospar.org Although the transformation and degradation products of 6PPD are in some cases considered less toxic than the parent compound, the continuous and widespread release from tires necessitates ongoing attention to their environmental impact. ospar.orgospar.org The presence of these compounds in the environment highlights the need for a comprehensive understanding of their long-term effects on ecosystems.

Biochemical and Pharmacological Research on 3,3 Dimethylbutylamine Mechanisms

Investigation of Biochemical Interactions

Research into the biochemical interactions of 3,3-Dimethylbutylamine has explored its effects on various enzymatic processes.

Studies have investigated the interaction of this compound with specific enzymes. For instance, research on ethylenediamine-N,N'-disuccinic acid (EDDS) lyase from Chelativorans sp. BNC1 demonstrated that an engineered variant of this enzyme could be used for the synthesis of N-(3,3-dimethylbutyl)-L-aspartic acid. rug.nl The wild-type enzyme exhibited unfavorable polar-apolar contacts with the 3,3-dimethylbutyl moiety of the substrate. rug.nl However, a mutant enzyme with specific amino acid substitutions (D290M/Y320M) showed a remarkable 1140-fold increase in activity for the hydroamination of fumarate (B1241708) with this compound. rug.nl This enhancement was attributed to the increased hydrophobicity of the active site, leading to more favorable binding interactions with the apolar 3,3-dimethylbutyl group. rug.nl

Additionally, in vitro studies using human recombinant enzymes have examined the inhibitory potential of this compound on cytochrome P450 enzymes. It was found to be an inhibitor of CYP2D6, although it was significantly less potent than 1,3-dimethylamylamine (DMAA), with an IC50 value greater than 100 µM. rivm.nl Its inhibition of CYP3A4 was minimal, at less than 15% at a concentration of 100 µM. rivm.nl

Neurotransmitter System Interactions

This compound primarily exerts its effects through interactions with neurotransmitter systems, classifying it as a sympathomimetic agent.

As a sympathomimetic agent, this compound influences the sympathetic nervous system, leading to effects such as vasoconstriction. rivm.nl Its structural similarity to other stimulants like 1,3-dimethylamylamine (DMAA) suggests a comparable mechanism of action. Sympathomimetic drugs, in general, can increase heart rate and blood pressure by stimulating the nervous system. webmd.comksumsc.com

The stimulant effects of this compound are believed to stem from its ability to increase the levels of certain neurotransmitters, particularly dopamine (B1211576) and noradrenaline. This modulation is a key characteristic of monoamine releasing agents, which act by reversing the function of monoamine transporters. wikipedia.org While direct evidence for this compound's releasing activity is limited, its structural relationship to known norepinephrine (B1679862) and dopamine releasing agents like amphetamine supports this proposed mechanism. wikipedia.org The increased availability of these neurotransmitters in the synapse enhances their signaling. wikipedia.org Research on analogous compounds indicates that many substances with these properties potently inhibit the norepinephrine transporter (NET). bohrium.com Specifically, alkylamines like 1,3-dimethylbutylamine (B105974) have been shown to block the NET. bohrium.comresearchgate.netresearchgate.net

Studies have begun to explore the specific receptor interactions of this compound. It has been shown to activate the trace amine-associated receptor 1 (TAAR1), although with lower efficacy compared to other phenethylamine (B48288) analogues. nih.gov At a concentration of 300 µM, dimethylbutylamine produced a 20% effect relative to the maximal effect of phenethylamine. nih.gov

Computational docking studies have also been employed to predict the binding interactions of related compounds with their targets. For example, research on substituted pyrimido[5,4-b]indoles, where this compound was used as a reactant in the synthesis of one derivative, predicted binding to the MD-2 component of the murine TLR4/MD-2 complex. acs.org

The following table summarizes the in vitro pharmacological data for this compound and related compounds:

| Compound | Target | Action | Potency (IC50/EC50) | Efficacy (Emax) |

| This compound | NET | Inhibition | - | - |

| This compound | TAAR1 | Activation | - | 20% of phenethylamine |

| This compound | CYP2D6 | Inhibition | >100 µM | - |

| 1,3-Dimethylamylamine (DMAA) | NET | Inhibition | 0.41 µM | - |

| 1,3-Dimethylamylamine (DMAA) | DAT | Inhibition | ~20-fold lower than d-amphetamine | - |

| β-phenethylamine | NET | Inhibition | 0.05 µM | - |

| β-phenethylamine | DAT | Inhibition | 1.8 µM | - |

| D-amphetamine | NET | Inhibition | 0.09 µM | - |

| D-amphetamine | DAT | Inhibition | 1.3 µM | - |

Data sourced from multiple studies. rivm.nlbohrium.comresearchgate.netresearchgate.netnih.govnih.gov

Research on Potential Androgenic Activity

The possibility of androgenic activity for 1,3-Dimethylbutylamine has been noted in chemical databases. researchgate.net However, detailed studies specifically investigating or confirming this potential androgenic activity in vivo or in vitro are not extensively reported in the currently available scientific literature. It is important to distinguish this from the issue of dietary supplements being adulterated with anabolic-androgenic steroids, which is a separate concern. nih.govnih.govharvard.edu

Research in Adulteration and Regulatory Science

Identification and Quantification in Dietary Supplements

The discovery of 3,3-Dimethylbutylamine in dietary supplements prompted the development of robust analytical methods to identify and quantify this compound. Initially, its presence was suspected in products marketed for athletic performance enhancement, weight loss, and cognitive function. cannonbol.com

Researchers have employed a variety of sophisticated analytical techniques to detect DMBA in complex product matrices. These methods are crucial for regulatory bodies to accurately identify products containing this unapproved ingredient.

Table 1: Analytical Methods for the Identification and Quantification of this compound

| Analytical Technique | Purpose | Key Findings |

|---|---|---|

| Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UHPLC-QToF-MS) | Quantification of DMBA | A validated method for quantifying DMBA in dietary supplements and authentic tea samples. nih.gov |

| Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Determination of enantiopurity | Used to determine if the DMBA present is a racemic mixture, indicating synthetic origin. nih.gov |

| High-Performance Thin-Layer Chromatography (HPTLC) | Screening and chemical fingerprint analysis | A rapid method for initial screening of dietary supplements for the presence of DMBA. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative determination | Established a rapid and sensitive method for the quantitative determination of several amines, including DMBA, in plant material and dietary supplements. researchgate.net |

Studies utilizing these methods have revealed the prevalence of DMBA in a range of commercially available dietary supplements. One study found DMBA in 12 out of 14 supplements analyzed, with concentrations ranging from 13 to 120 mg per serving. cannonbol.com Another investigation of 13 dietary supplements found that 11 contained DMBA, with amounts per daily dose ranging from 0.1 to 214 mg. nih.govthieme-connect.com

A key aspect of the research into this compound has been to determine its origin, specifically whether it is a natural constituent of plants or a synthetic additive. Some supplement manufacturers have claimed that DMBA is extracted from sources like Pouchong tea. researchgate.netresearchgate.net However, scientific investigations have consistently refuted this claim.

To address the question of its natural origin, researchers analyzed numerous authentic samples of Camellia sinensis tea leaves, including green tea, black tea, oolong tea, and Pouchong tea. nih.govthieme-connect.com Using highly sensitive analytical techniques such as UHPLC-QToF-MS and chiral GC-MS, these studies found no detectable levels of DMBA in any of the authentic tea samples. nih.govthieme-connect.com

Furthermore, the analysis of DMBA found in dietary supplements revealed that it was present in a racemic form, meaning it contained equal amounts of its stereoisomers. nih.govthieme-connect.com Natural products are typically biosynthesized in an enantiomerically specific manner, resulting in a single enantiomer or an unequal mixture. The presence of a racemic mixture is a strong indicator of synthetic origin. mdpi.com

The detection of this compound in dietary supplements presents several analytical challenges due to the complex nature of the product matrices. These supplements often contain a wide variety of ingredients, including plant extracts, vitamins, minerals, and other amino compounds, which can interfere with the analysis.

To overcome these challenges, researchers have developed and validated specific and sensitive analytical methods. These methods often involve a multi-step process that includes:

Sample Preparation: Extraction of the target analyte from the complex matrix using techniques like sonication in a methanol-water solution, followed by centrifugation to remove solid particles. cannonbol.com

Chromatographic Separation: Utilizing techniques like UHPLC to separate DMBA from other components in the extract. cannonbol.comnih.gov

Mass Spectrometric Detection: Employing mass spectrometry, often in tandem (MS/MS), for highly selective and sensitive detection and confirmation of the compound's identity. cannonbol.comresearchgate.net

The use of an independent analytical method, such as GC-MS, is also crucial to confirm the presence of unexpected or unusual compounds and to avoid misidentification with positional isomers. researchgate.net

Scientific Evidence Supporting Regulatory Actions

The scientific research on this compound has provided a solid foundation for regulatory agencies to take action against its inclusion in dietary supplements. The evidence gathered has demonstrated its synthetic origin and its status as an unapproved ingredient.

As previously mentioned, a significant body of evidence points to the synthetic origin of DMBA found in dietary supplements. The consistent absence of DMBA in authentic plant materials claimed as its source, coupled with the racemic nature of the compound found in commercial products, strongly indicates that it is not a natural constituent but rather a synthetically produced substance added to these products. nih.govthieme-connect.commdpi.com The concentrations of DMBA found in supplements are also suggestive of synthetic production to achieve a pharmacological effect. cannonbol.com

Research on this compound has played a critical role in identifying it as an unapproved ingredient in consumer products. The U.S. Food and Drug Administration (FDA) has stated that DMBA is not a legitimate dietary ingredient and has taken enforcement actions against companies marketing products containing it. food-safety.comresearchgate.net

In April 2015, the FDA issued warning letters to several companies whose dietary supplements contained DMBA, stating that these products were adulterated. food-safety.com The agency's position is that DMBA does not meet the definition of a dietary ingredient and is considered a new dietary ingredient for which a required premarket safety notification has not been submitted. food-safety.com The presence of DMBA in supplements after the FDA issued a public notice highlights the ongoing challenge of regulating the dietary supplement market. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (DMBA) |

| 1,3-Dimethylamylamine (DMAA) |

| Amphetamine |

| β-Methylphenethylamine |

| Phenethylamine (B48288) |

| Tyramine |

| Tryptamine |

| Leucine (B10760876) enkephalin |

| Melatonin |

| Octodrine |

| 1,4-Dimethylamylamine (1,4-DMAA) |

| 1,5-Dimethylhexylamine (DMHA) |

| Tuamine |

| Propylhexedrine |

| Sibutramine |

| Testosterone |

| Fluoxetine |

Future Research Directions for 3,3 Dimethylbutylamine

Elucidation of Undocumented Reaction Pathways

While some reaction pathways involving 3,3-Dimethylbutylamine have been studied, particularly in the context of combustion and synthesis, a vast landscape of its chemical reactivity remains uncharted. Future research should aim to systematically investigate its behavior in a wider range of chemical transformations. For instance, while general reactions like oxidation and reduction are theoretically possible, specific conditions and resulting products for this compound are not well-documented.